Molecular Weight and Heteroatom Composition Differentiate the Target Compound from the Unsubstituted Parent Scaffold
The target compound bears a furan‑2‑yl group at the C6 position, whereas the widely available parent [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616‑36‑4) carries only a hydrogen at this site . This substitution adds 66.06 Da to the molecular weight and increases the heavy‑atom count by 4, which directly impacts lipophilicity, polar surface area, and hydrogen‑bond acceptor count. Although no head‑to‑head biological comparison of these two exact compounds has been reported, the compound class consensus (see Section 2) indicates that such a modification can alter target binding by an order of magnitude or more.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 229.19 g/mol |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616‑36‑4): 163.13 g/mol |
| Quantified Difference | ΔMW = 66.06 g/mol (40.5% increase) |
| Conditions | Calculated from molecular formula; SMILES O=C(O)c1cc(-c2ccco2)cn2ncnc12 vs O=C(O)c1cc([H])cn2ncnc12 |
Why This Matters
The substantial molecular‑weight increase alters passive membrane permeability and distribution coefficient (LogD), critical parameters for cell‑based assay performance and in vivo pharmacokinetics.
